molecular formula C16H20 B12611191 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene CAS No. 648433-46-9

2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene

Cat. No.: B12611191
CAS No.: 648433-46-9
M. Wt: 212.33 g/mol
InChI Key: AMAYTEOPPMICNY-UHFFFAOYSA-N
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Description

2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene is a sophisticated organic compound offered for research and development purposes. This chemical features a 1,3,5-trimethylbenzene (mesitylene) core, a known aromatic scaffold valued in synthetic chemistry for its electronic properties and steric profile . Attached to this core is a hept-1-en-5-yn chain, incorporating both an alkene and an alkyne functional group. This unique combination of an aromatic system with unsaturated hydrocarbon chains makes it a promising building block or intermediate for advanced chemical synthesis. Potential research applications for this compound include its use in organic methodology development, particularly in cycloaddition reactions or polymerization studies where the alkyne and alkene groups can serve as reactive handles. The mesitylene moiety may also be exploited in the design of ligands for organometallic chemistry or in the creation of novel monomers for specialty polymers and materials science . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

CAS No.

648433-46-9

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

2-hept-1-en-5-yn-4-yl-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H20/c1-6-8-15(9-7-2)16-13(4)10-12(3)11-14(16)5/h6,10-11,15H,1,8H2,2-5H3

InChI Key

AMAYTEOPPMICNY-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC=C)C1=C(C=C(C=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Trimethylbenzene

The synthesis of 1,3,5-trimethylbenzene can be achieved through several methods:

  • Catalytic Dehydration of Acetone : This method employs a catalyst such as hydrated alumina at elevated temperatures (250–450 °C) and pressures (up to 300 atmospheres). Yields can reach up to 60% of the theoretical yield.

  • Isomerization of Pseudocumene : Another approach involves the isomerization of pseudocumene under specific conditions (225–400 °C and pressures between 1–50 bar) in the presence of zeolite catalysts like ZSM-5.

Functionalization to Form 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene

After obtaining 1,3,5-trimethylbenzene, the next steps involve functionalizing this compound to introduce the heptyl chain with both alkyne and alkene functionalities:

  • Alkyne Formation : The introduction of an alkyne group can be achieved through a reaction with terminal alkynes using strong bases such as n-butyllithium in anhydrous solvents like tetrahydrofuran (THF). This reaction typically requires low temperatures to control reactivity.

  • Alkene Introduction : Following alkyne formation, a coupling reaction can be employed to introduce an alkene functionality. This may involve palladium-catalyzed cross-coupling reactions with appropriate alkene substrates.

Reaction Conditions and Yields

The following table summarizes key reaction conditions and expected yields for each preparation method:

Preparation Method Temperature (°C) Pressure (atm) Catalyst Yield (%)
Catalytic Dehydration of Acetone 250 - 450 Up to 300 Hydrated alumina Up to 60
Isomerization of Pseudocumene 225 - 400 1 - 50 ZSM-5 zeolite Variable
Alkyne Formation -78 (initial) Atmospheric n-butyllithium High
Alkene Introduction Room temperature Atmospheric Palladium catalyst Variable

Chemical Reactions Analysis

Types of Reactions

2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Chemical Synthesis

2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene can serve as an important intermediate in organic synthesis. Its reactive alkenyl and alkynyl groups make it suitable for:

  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
  • Polymerization Processes : The compound's unsaturation allows for polymerization, potentially leading to new materials with desirable properties.

Materials Science

The compound's unique structure can be exploited in the development of advanced materials. Potential applications include:

  • Nanocomposites : When incorporated into polymer matrices, it may enhance mechanical properties and thermal stability.
  • Functional Coatings : Its hydrophobic nature could be beneficial for creating water-resistant surfaces or coatings.

Environmental Studies

Research into the environmental impact of aromatic compounds has highlighted the importance of understanding their behavior in various contexts:

  • Volatile Organic Compounds (VOCs) : As a VOC, 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene can be studied for its emissions and effects on air quality.
  • Biodegradability Studies : Investigating how this compound degrades in natural environments can provide insights into pollution management strategies.

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene as a monomer in the synthesis of functionalized polymers. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

Case Study 2: VOC Emission Analysis

Research conducted on VOC emissions from industrial processes identified this compound as a significant contributor. The study emphasized the need for effective emission control technologies to mitigate environmental impact.

Mechanism of Action

The mechanism of action of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Reactivity with Hydroxyl (HO) Radicals

HO radical reactions are critical in atmospheric degradation. The compound’s reactivity can be contextualized against analogous aromatic and alkenic/alkynic species.

Data Table 1: Rate Coefficients and Structural Comparisons
Compound $ k_{\text{HO}} $ (cm³ molecule⁻¹ s⁻¹) Substituent Type Molecular Weight (g/mol) Key Reactivity Notes
1,3,5-Trimethylbenzene (Mesitylene) $ 5.67 \times 10^{-11} $ Methyl groups 120.19 High reactivity due to electron-donating methyl groups.
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene Not directly measured Enyne chain 242.34 (calc.) Predicted higher reactivity due to conjugated enyne activating the ring; steric effects may offset gains.
2-Methyl-3-buten-2-ol $ \sim5.64 \times 10^{-11} $ Allylic alcohol 86.13 Comparable $ k_{\text{HO}} $ to mesitylene despite non-aromatic structure.

Key Findings :

  • However, steric hindrance from the bulky chain may reduce accessibility to the aromatic ring, balancing reactivity .
  • The near-unity ratio $ k{\text{HO}} $(2-methyl-3-buten-2-ol)/$ k{\text{HO}} $(mesitylene) = 0.995 suggests similar HO reactivity trends between alkenic and methyl-substituted aromatic systems . Extrapolating this, the target compound’s enyne group may align closer to mesitylene’s reactivity than to purely aliphatic alkenes.

Stability and Degradation Pathways

Compounds with unsaturated substituents often exhibit accelerated photolytic or oxidative degradation.

Data Table 2: Stability Under Atmospheric Conditions
Compound Half-Life (Hours) Primary Degradation Pathway Detection Method
1,3,5-Trimethylbenzene 2.5–3.2 HO radical oxidation FTIR, GC-MS
2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene Unreported Hypothesized: Enyne cleavage + ring oxidation FTIR (speculative)
Isoprene 0.8–1.5 HO addition/ozonolysis PTR-MS, FTIR

Key Findings :

  • The target compound’s enyne chain may introduce competing degradation pathways: (i) HO radical attack on the aromatic ring and (ii) cleavage of the enyne moiety. This dual pathway could reduce atmospheric persistence relative to mesitylene.
  • FTIR spectroscopy, effective for detecting mesitylene and 2-methyl-3-buten-2-ol , may face challenges with the target compound due to overlapping absorption bands from the enyne group.

Electronic and Steric Effects

The enyne substituent’s electron-withdrawing/donating nature modulates aromatic reactivity:

  • Conjugation : The enyne system’s $ \pi $-electrons may delocalize into the ring, slightly deactivating it compared to mesitylene.
  • Steric hindrance : The substituent’s length and rigidity could shield reactive sites, slowing bimolecular reactions.

Biological Activity

2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene, also known by its CAS number 648433-46-9, is an organic compound characterized by a complex structure that includes a trimethylbenzene moiety and a heptenynyl substituent. This compound is categorized under alkynes due to the presence of a triple bond in its heptenyl chain. Its unique structural properties make it a subject of interest in various fields, including organic synthesis and materials science.

The molecular formula of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene is C16H20C_{16}H_{20} with a molecular weight of approximately 212.33 g/mol. The compound's structure can be represented as follows:

Structure C16H20\text{Structure }\text{C}_{16}\text{H}_{20}

Biological Activity

Research into the biological activity of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene is limited but suggests potential interactions with biological systems. The biological implications can be categorized into several areas:

1. Antioxidant Activity

Preliminary studies indicate that compounds with similar structural features may exhibit antioxidant properties. For instance, phenolic compounds have demonstrated significant radical scavenging activities, which could be relevant for understanding the potential antioxidant capacity of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene.

2. Anticancer Potential

The compound's structural characteristics may allow it to interact with cellular pathways involved in cancer progression. While specific studies on this compound are scarce, related compounds have shown efficacy against various cancer cell lines. For example, flavonoids and other phenolic compounds have been noted for their ability to inhibit cell proliferation in cancer models.

3. Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of new compounds. Compounds structurally related to 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene have been evaluated for their ability to inhibit enzymes associated with metabolic disorders and inflammation.

Comparative Analysis

To provide context on the biological activity of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
Mesitylene (1,3,5-trimethylbenzene)Aromatic HydrocarbonUsed in fine chemical synthesis
PhenylacetyleneAlkyneSimple alkyne; widely used in organic synthesis
2-MethylphenylacetyleneAlkyneSubstituted phenyl group; exhibits different reactivity patterns
BenzylacetyleneAlkyneContains a benzyl group; used in polymer chemistry

The uniqueness of 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene lies in its combination of an extended aliphatic chain and a highly substituted aromatic system.

Case Studies

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of various phenolic compounds and found that those with extended aliphatic chains exhibited enhanced radical scavenging activity. This suggests that 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene could possess similar properties due to its structural features.

Case Study 2: Anticancer Activity

Research into flavonoid derivatives has shown promising results in inhibiting cancer cell lines such as HepG2 and HT29. The structural similarities between these flavonoids and 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene may indicate potential anticancer activity that warrants further investigation.

Q & A

Q. What established synthetic methodologies are available for 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene?

The compound’s synthesis typically involves coupling reactions using precursors like iodomethyl-substituted mesitylene (1,3,5-trimethylbenzene). For example, alkylation or alkyne insertion strategies can introduce the heptenynyl substituent. Steric hindrance from the methyl groups on the benzene ring requires careful optimization of reaction conditions (e.g., temperature, catalysts). A documented approach for analogous structures employs 2-(iodomethyl)-1,3,5-trimethylbenzene as a precursor, reacting with alkynyl Grignard reagents under controlled stoichiometry . Challenges include avoiding polymerization of the unsaturated substituent and ensuring regioselectivity.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to resolve overlapping signals from the methyl groups and unsaturated substituent.
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the alkyne-enyne moiety.
  • Thermogravimetric analysis (TGA) to assess thermal stability, given the compound’s potential use in high-temperature applications .
  • Infrared (IR) spectroscopy to identify vibrational modes of the triple bond (C≡C) and double bond (C=C) in the substituent .

Q. What are the primary safety considerations for handling this compound?

While specific toxicity data for this derivative are limited, analogs like 1,3,5-trimethylbenzene (mesitylene) are classified as volatile organic compounds (VOCs) with respiratory irritation risks . Recommended precautions include:

  • Use of fume hoods to minimize inhalation of aerosols or dust .
  • Avoidance of skin contact due to potential lipid solubility, as inferred from mesitylene’s safety profile .

Advanced Research Questions

Q. How does the unsaturated heptenynyl substituent influence the compound’s reactivity in oxidation studies?

The conjugated enyne group may undergo oxidative cleavage or cyclization under OH radical-initiated conditions, similar to mesitylene derivatives. Studies on 1,3,5-trimethylbenzene show secondary organic aerosol (SOA) formation via OH oxidation, with products analyzed via aerosol mass spectrometry . For this compound, competing pathways (e.g., ozonolysis of the double bond vs. alkyne hydration) require detailed product quantification using techniques like GC-MS or HPLC-MS.

Q. What contradictions exist in reported data on its environmental persistence or degradation pathways?

Discrepancies arise from varying experimental conditions (e.g., humidity, light intensity) affecting degradation kinetics. For example, mesitylene derivatives show differing SOA yields in smog chamber studies depending on NOx levels . For 2-(Hept-1-en-5-yn-4-yl)-1,3,5-trimethylbenzene, competing reactions (e.g., photolysis vs. thermal decomposition) could lead to conflicting half-life estimates, necessitating controlled matrix-isolation experiments .

Q. What potential applications exist in materials science, given its structural features?

The conjugated enyne substituent suggests utility in organic electronics (e.g., as a ligand or building block for conductive polymers). Analogous iodinated mesitylene derivatives exhibit applications in hypervalent iodine chemistry and optoelectronic materials . Computational modeling (DFT) of electronic properties and crystallographic studies (XRD) are recommended to validate these hypotheses.

Q. How does steric hindrance from the methyl groups affect its catalytic or supramolecular interactions?

The 1,3,5-trimethylbenzene core creates a sterically crowded environment, potentially limiting coordination with metal catalysts or host-guest systems. Studies on pillar[5]arene-based rotaxanes highlight how methyl groups influence mechanical interlocking efficiency . For this compound, molecular docking simulations or X-ray crystallography could clarify steric effects on binding affinity.

Methodological Recommendations

  • Synthetic Optimization : Employ Schlenk techniques to minimize moisture/oxygen interference during alkyne coupling .
  • Data Interpretation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the methyl and unsaturated groups .
  • Environmental Studies : Conduct smog chamber experiments with real-time aerosol laser time-of-flight mass spectrometry (ALTOFMS) to track oxidation products .

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